YS 035 Hydrochloride: A Technical Guide to its Mechanism of Action
YS 035 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
YS 035 hydrochloride is a verapamil (B1683045) derivative that exhibits a multi-target mechanism of action primarily impacting cardiac electrophysiology and cellular calcium homeostasis. It functions as a potent inhibitor of cardiac pacemaker current (If) and various potassium outward currents, leading to a significant prolongation of the cardiac action potential.[1] Concurrently, it acts as a calcium ion antagonist, inhibiting cellular calcium uptake and modulating mitochondrial calcium transport by inhibiting the Na+/Ca2+ exchanger.[2] This technical guide provides a comprehensive overview of the core mechanism of action of YS 035 hydrochloride, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Core Electrophysiological Mechanism of Action
YS 035 hydrochloride's primary effect on cardiac myocytes is the prolongation of the action potential duration (APD). This is achieved through the inhibition of several key ion channels that are crucial for cardiac repolarization and pacemaking.
Inhibition of Pacemaker Current (If)
YS 035 hydrochloride is a potent blocker of the pacemaker current (If), which is critical for the initiation of the heartbeat in the sinoatrial node.[1] The inhibition of If slows down the rate of diastolic depolarization, leading to a decrease in heart rate.
Blockade of Potassium Outward Currents
The prolongation of the cardiac action potential is further augmented by the blockade of several potassium outward currents responsible for repolarization.[1] These include:
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Transient Outward Current (ito): Responsible for the early phase of repolarization.
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Inwardly Rectifying Potassium Current (ik1): Important for stabilizing the resting membrane potential.
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Initially Activating Outward Current (iinst): Contributes to the overall repolarizing current.
By inhibiting these currents, YS 035 hydrochloride delays the repolarization of the cardiac action potential, thereby extending its duration.[1]
Modulation of Cellular and Mitochondrial Calcium Homeostasis
In addition to its effects on ion channels, YS 035 hydrochloride also functions as a calcium ion antagonist, impacting both cellular calcium entry and mitochondrial calcium transport.[2]
Inhibition of Cellular Ca2+ Uptake
YS 035 hydrochloride inhibits the uptake of calcium ions into various cell types, including muscle cells, in a dose-dependent manner.[2] This action contributes to its overall effect on cellular calcium signaling.
Inhibition of Mitochondrial Na+/Ca2+ Exchange
A key aspect of its mechanism is the non-competitive inhibition of the mitochondrial Na+/Ca2+ exchanger.[2] This transporter is crucial for extruding calcium from the mitochondrial matrix. By inhibiting this exchanger, YS 035 hydrochloride can lead to an accumulation of calcium within the mitochondria, a useful property for studying mitochondrial calcium transport.[2]
Quantitative Data
The following tables summarize the quantitative data on the inhibitory effects of YS 035 hydrochloride.
| Target Current | IC50 Value (µM) | Tissue Preparation | Reference |
| Pacemaker Current (If) | ~5 | Sheep Cardiac Purkinje Fibres | [1] |
| Transient Outward Current (ito) | ~14 | Sheep Cardiac Purkinje Fibres | [1] |
| Target Transporter | Inhibition Constant (Ki) (µM) | Inhibition Type | Tissue Preparation | Reference |
| Mitochondrial Na+/Ca2+ Exchange | 28 | Non-competitive | Rat Heart Mitochondria | [2] |
| Cellular Process | Effective Concentration Range (µM) | Cell Type | Reference |
| Inhibition of Ca2+ Uptake | 10-30 | Chicken Embryo Muscle Cells | [2] |
Signaling Pathways and Logical Relationships
Figure 1: Core mechanism of action of YS 035 hydrochloride.
Figure 2: Logical relationship of K+ channel inhibition to APD prolongation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of YS 035 hydrochloride.
Electrophysiological Recordings in Sheep Cardiac Purkinje Fibres
Objective: To measure the effect of YS 035 hydrochloride on cardiac action potentials and specific ion currents.
Methodology: Two-microelectrode voltage-clamp technique.
Protocol:
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Tissue Preparation: Isolate Purkinje fibres from fresh sheep hearts and place them in a temperature-controlled superfusion chamber.
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Superfusion: Continuously superfuse the fibres with a Tyrode's solution (composition: NaCl, KCl, CaCl2, MgCl2, glucose, and a buffer like HEPES, pH 7.4) bubbled with 95% O2 and 5% CO2.
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Microelectrode Impalement: Impale the Purkinje fibres with two glass microelectrodes filled with 3 M KCl. One electrode is for monitoring the membrane potential, and the other is for injecting current.
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Action Potential Recording: In current-clamp mode, stimulate the fibres at a defined frequency (e.g., 1 Hz) and record the action potentials before and after the application of YS 035 hydrochloride at various concentrations.
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Voltage-Clamp Recordings:
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Switch to voltage-clamp mode to measure specific ion currents.
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Apply specific voltage protocols to isolate the current of interest (e.g., depolarizing steps to activate ito, hyperpolarizing steps to activate If).
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Record the currents in the absence (control) and presence of different concentrations of YS 035 hydrochloride.
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Data Analysis:
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Measure the action potential duration at 90% repolarization (APD90).
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For voltage-clamp data, construct current-voltage (I-V) relationships and dose-response curves to determine the IC50 values for the inhibition of each current.
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Figure 3: Experimental workflow for electrophysiological recordings.
Measurement of Cellular Ca2+ Uptake
Objective: To determine the effect of YS 035 hydrochloride on calcium influx in cultured cells.
Methodology: Radioactive 45Ca2+ uptake assay.
Protocol:
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Cell Culture: Culture the desired cells (e.g., chicken embryo muscle cells) to confluency in appropriate culture dishes.
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Pre-incubation: Wash the cells with a balanced salt solution (BSS) and pre-incubate them with various concentrations of YS 035 hydrochloride for a specified time (e.g., 10 minutes).
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Initiation of Ca2+ Uptake: Add 45Ca2+ to the BSS to initiate the uptake experiment.
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Termination of Uptake: After a defined incubation period (e.g., 5 minutes), rapidly wash the cells with ice-cold BSS containing a calcium chelator (e.g., EGTA) to stop the uptake and remove extracellular 45Ca2+.
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Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., containing NaOH or a detergent). Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
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Data Analysis: Express the amount of 45Ca2+ uptake as counts per minute (CPM) per milligram of protein. Compare the uptake in YS 035 hydrochloride-treated cells to control cells to determine the percentage of inhibition.
Mitochondrial Na+/Ca2+ Exchange Assay
Objective: To measure the inhibitory effect of YS 035 hydrochloride on the mitochondrial Na+/Ca2+ exchanger.
Methodology: Measurement of Ca2+ efflux from pre-loaded mitochondria.
Protocol:
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Mitochondrial Isolation: Isolate mitochondria from fresh tissue (e.g., rat heart) by differential centrifugation.
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Ca2+ Loading: Incubate the isolated mitochondria in a buffer containing a respiratory substrate (e.g., succinate) and a known amount of CaCl2 to allow for Ca2+ uptake into the mitochondrial matrix. The extramitochondrial Ca2+ concentration can be monitored using a Ca2+-sensitive electrode or a fluorescent indicator.
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Inhibition of Ca2+ Uniporter: Add Ruthenium Red to block the mitochondrial Ca2+ uniporter, preventing Ca2+ re-uptake.
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Initiation of Na+-dependent Ca2+ Efflux: Add a pulse of NaCl to the mitochondrial suspension to activate the Na+/Ca2+ exchanger and induce Ca2+ efflux.
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Measurement of Ca2+ Efflux: Monitor the increase in extramitochondrial Ca2+ concentration over time using a Ca2+-sensitive electrode or a fluorescent probe.
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Inhibition Assay: Repeat the experiment in the presence of various concentrations of YS 035 hydrochloride to determine its effect on the rate of Na+-dependent Ca2+ efflux.
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Data Analysis: Calculate the rate of Ca2+ efflux from the change in extramitochondrial Ca2+ concentration over time. Determine the Ki for YS 035 hydrochloride by analyzing the inhibition of the efflux rate at different substrate (Na+) and inhibitor concentrations using Lineweaver-Burk or other kinetic plots.
Conclusion
YS 035 hydrochloride possesses a dual mechanism of action, making it a valuable research tool for studying cardiac electrophysiology and mitochondrial calcium dynamics. Its ability to prolong the cardiac action potential through the blockade of pacemaker and potassium currents, coupled with its inhibitory effects on cellular and mitochondrial calcium transport, provides a unique pharmacological profile. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers investigating the multifaceted effects of this compound.
References
- 1. Inhibition of potassium outward currents and pacemaker current in sheep cardiac Purkinje fibres by the verapamil derivative YS 035 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties of a new calcium ion antagonist on cellular uptake and mitochondrial efflux of calcium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
